molecular formula C16H10FN3O2S B5688515 1-(4-fluorobenzoyl)-5-(3-pyridinylmethylene)-2-thioxo-4-imidazolidinone

1-(4-fluorobenzoyl)-5-(3-pyridinylmethylene)-2-thioxo-4-imidazolidinone

Cat. No. B5688515
M. Wt: 327.3 g/mol
InChI Key: GXUAWGAWHMLSQL-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzoyl)-5-(3-pyridinylmethylene)-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a derivative of imidazolidinone and has been shown to possess various biological activities, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-5-(3-pyridinylmethylene)-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that the compound may exert its biological activities through the inhibition of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorobenzoyl)-5-(3-pyridinylmethylene)-2-thioxo-4-imidazolidinone can inhibit the growth of various bacterial and fungal strains. It has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Additionally, the compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorobenzoyl)-5-(3-pyridinylmethylene)-2-thioxo-4-imidazolidinone in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully elucidate its effects.

Future Directions

1-(4-fluorobenzoyl)-5-(3-pyridinylmethylene)-2-thioxo-4-imidazolidinone has shown promising results in various studies, and there are several future directions for research on this compound. Some of these include:
1. Further investigation of its mechanism of action to better understand its effects on various biological processes.
2. Studies to determine its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
3. Development of new derivatives of the compound to improve its efficacy and reduce any potential side effects.
4. Investigation of its potential as a lead compound for the development of new drugs with similar biological activities.

Synthesis Methods

The synthesis of 1-(4-fluorobenzoyl)-5-(3-pyridinylmethylene)-2-thioxo-4-imidazolidinone can be achieved through a multi-step process. The first step involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This is followed by the reaction of 4-fluorobenzoyl chloride with 3-pyridinecarboxaldehyde to form the corresponding imine. Finally, the imine is reacted with thiosemicarbazide to yield the desired product.

Scientific Research Applications

1-(4-fluorobenzoyl)-5-(3-pyridinylmethylene)-2-thioxo-4-imidazolidinone has been shown to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. As a result, it has been studied extensively for its potential applications in the field of medicine.

properties

IUPAC Name

(5E)-1-(4-fluorobenzoyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O2S/c17-12-5-3-11(4-6-12)15(22)20-13(14(21)19-16(20)23)8-10-2-1-7-18-9-10/h1-9H,(H,19,21,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUAWGAWHMLSQL-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)NC(=S)N2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/2\C(=O)NC(=S)N2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670889
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(5E)-1-[(4-fluorophenyl)carbonyl]-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one

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